Cas no 2202245-27-8 (5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine)
![5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine structure](https://ja.kuujia.com/scimg/cas/2202245-27-8x500.png)
5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine 化学的及び物理的性質
名前と識別子
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- 5-bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine
- 5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine
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- インチ: 1S/C9H9BrF2N2O/c10-7-3-13-8(14-4-7)15-5-6-1-9(11,12)2-6/h3-4,6H,1-2,5H2
- InChIKey: PEWUPFVVZRDFFB-UHFFFAOYSA-N
- SMILES: BrC1C=NC(=NC=1)OCC1CC(C1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 214
- トポロジー分子極性表面積: 35
- XLogP3: 2.6
5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-0277-25mg |
5-bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
2202245-27-8 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6608-0277-2μmol |
5-bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
2202245-27-8 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6608-0277-5μmol |
5-bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
2202245-27-8 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-0277-2mg |
5-bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
2202245-27-8 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6608-0277-40mg |
5-bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
2202245-27-8 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6608-0277-100mg |
5-bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
2202245-27-8 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6608-0277-20μmol |
5-bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
2202245-27-8 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-0277-3mg |
5-bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
2202245-27-8 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-0277-4mg |
5-bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
2202245-27-8 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6608-0277-1mg |
5-bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
2202245-27-8 | 1mg |
$54.0 | 2023-09-07 |
5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidineに関する追加情報
Introduction to 5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine (CAS No. 2202245-27-8)
5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine, identified by its CAS number 2202245-27-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class, a heterocyclic aromatic ring structure that is widely recognized for its biological activity and role in drug development. The presence of a bromine substituent at the 5-position and a methoxy group linked to a 3,3-difluorocyclobutyl moiety introduces unique chemical properties that make it a valuable intermediate in synthetic chemistry.
The 3,3-difluorocyclobutyl group is particularly noteworthy due to its electron-withdrawing nature, which can influence the reactivity and electronic distribution of the pyrimidine ring. This structural feature has been leveraged in various synthetic pathways to develop more complex molecules with enhanced pharmacological properties. The compound’s versatility makes it a promising candidate for further exploration in drug discovery, particularly in the design of novel therapeutic agents targeting specific biological pathways.
In recent years, there has been growing interest in pyrimidine derivatives as pharmacophores due to their broad spectrum of biological activities. These derivatives have shown potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The bromine atom in 5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for constructing more intricate molecular architectures.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The unique structural features of 5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine make it an attractive building block for such inhibitors.
Recent advancements in computational chemistry have also highlighted the importance of this compound in drug design. Molecular modeling studies have demonstrated that the 3,3-difluorocyclobutyl group can enhance binding affinity to target proteins by optimizing interactions within the binding pocket. These insights have guided the development of novel analogs with improved pharmacokinetic profiles. Furthermore, the use of high-throughput screening (HTS) techniques has facilitated the identification of lead compounds derived from 5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine, accelerating the drug discovery process.
The synthesis of 5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the 3,3-difluorocyclobutyl group necessitates specialized synthetic methodologies to ensure high yield and purity. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, to achieve optimal results. These synthetic approaches not only highlight the compound’s complexity but also underscore its synthetic utility.
From a medicinal chemistry perspective, the methoxy group in 5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine provides a site for further derivatization, allowing chemists to explore different chemical space and identify new bioactive scaffolds. The combination of these structural elements has led to several promising candidates that are currently undergoing preclinical evaluation. These studies aim to assess their safety and efficacy before moving into clinical trials.
The role of this compound in addressing unmet medical needs cannot be overstated. As drug resistance becomes an increasingly pressing issue, there is a critical need for innovative therapeutic strategies. Pyrimidine derivatives offer a rich palette of structural motifs that can be tailored to meet specific therapeutic requirements. The unique properties of 5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine position it as a key player in this ongoing effort.
In conclusion,5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine (CAS No. 2202245-27-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic versatility make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today’s most challenging medical problems.
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